molecular formula C7H12Cl2N2 B2820315 (3-Methylpyridin-4-yl)methanamine dihydrochloride CAS No. 85127-50-0

(3-Methylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2820315
CAS No.: 85127-50-0
M. Wt: 195.09
InChI Key: CCKLJVPDSMISSM-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methanamine dihydrochloride is an organic compound with the molecular formula C 7 H 12 Cl 2 N 2 and a molecular weight of 195.09 g/mol . Its CAS number is 85127-50-0 . This dihydrochloride salt form features a primary amine group attached to a 3-methylpyridin-4-yl ring system, making it a valuable chemical intermediate and building block in synthetic organic chemistry . As a functionalized pyridine derivative, it holds significant potential for researchers, particularly in the field of medicinal chemistry. The compound's structure allows it to serve as a key precursor in the synthesis of more complex molecules for pharmaceutical research. Pyridine-methylamine derivatives are commonly employed in the development of compounds investigated for various biological activities, such as kinase inhibition, which is a relevant mechanism in oncology and virology research . Furthermore, similar molecular scaffolds are found in compounds studied for their protective activity against toxins and viruses with intracellular modes of action . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at room temperature, under an inert atmosphere . Safety: Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methylpyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-5-9-3-2-7(6)4-8;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKLJVPDSMISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is generally produced in controlled laboratory settings due to its application in research .

Chemical Reactions Analysis

Types of Reactions: (3-Methylpyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(3-Methylpyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of (3-methylpyridin-4-yl)methanamine dihydrochloride differ in substituent positions, functional groups, or heterocyclic cores. Below is a detailed comparison:

Positional Isomers of Methylpyridinyl Methanamine Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(4-Methylpyridin-3-yl)methanamine dihydrochloride Methyl at 4 , amine at 3 C₇H₁₂Cl₂N₂ 195.09 56635-11-1 Substituent inversion alters steric and electronic properties, potentially affecting receptor binding .
(5-Methylpyridin-2-yl)methanamine dihydrochloride Methyl at 5 , amine at 2 C₇H₁₂Cl₂N₂ 195.09 357287-98-0 Pyridine ring substitution pattern modifies solubility and metabolic stability .
(6-Methylpyridin-2-yl)methanamine dihydrochloride Methyl at 6 , amine at 2 C₇H₁₂Cl₂N₂ 195.09 858838-82-1 Increased steric hindrance near the amine group may reduce reactivity in coupling reactions .

Functional Group Variations

(3-Methoxypyridin-4-yl)methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂N₂O
  • Molecular Weight : 174.63 g/mol
  • CAS : 1803567-09-0
  • Key Difference : Replacement of methyl with a methoxy group enhances polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties such as solubility and membrane permeability .
{3-Methoxy-4-[(Pyridin-3-yl)methoxy]phenyl}methanamine Hydrochloride
  • Molecular Formula : C₁₄H₁₇ClN₂O₂
  • Molecular Weight : 296.75 g/mol
  • CAS : 1171416-48-0
  • Key Difference : Incorporation of a phenyl ring and pyridinylmethoxy group increases molecular complexity and lipophilicity, likely altering target selectivity .

Heterocyclic Core Modifications

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride
  • Molecular Formula: C₁₁H₁₈ClNOS
  • Molecular Weight : 255.78 g/mol
  • CAS : 1052519-53-5
  • Key Difference : Replacement of pyridine with thiophene and tetrahydro-2H-pyran introduces sulfur and oxygen heteroatoms, impacting electronic distribution and bioavailability .
(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
  • Molecular Formula : C₉H₁₆Cl₂N₄
  • Molecular Weight : 251.16 g/mol
  • CAS : 1461715-39-8
  • Key Difference : A triazole core replaces pyridine, enhancing metabolic stability and resistance to oxidative degradation .

Biological Activity

(3-Methylpyridin-4-yl)methanamine dihydrochloride, a compound with the chemical formula C7H12Cl2N2, has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H12Cl2N2
  • CAS Number : 72207191
  • Molecular Weight : 195.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate signaling pathways involved in cellular proliferation and apoptosis, particularly in cancer cells. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest its role in inhibiting the mitotic checkpoint, which is crucial for proper cell division .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anti-Cancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that the compound reduces cell viability in a dose-dependent manner.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing its activity against a panel of Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .

Case Study 2: Cancer Cell Proliferation

In a controlled laboratory setting, researchers evaluated the anti-cancer effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methylpyridin-4-yl)methanamine dihydrochloride, and how can low yields be addressed?

  • Methodological Answer : Microwave-assisted synthesis under argon atmosphere (140°C, 2 minutes) followed by purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is a common approach . However, yields as low as 11.1% have been reported due to intermediate instability. To optimize, consider:

  • Catalyst Screening : Test palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) to improve coupling efficiency in cross-reactions .
  • Solvent Systems : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Acid Deprotection : Optimize trifluoroacetic acid (TFA) concentration and reaction time during Boc-group removal to minimize side reactions .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) to separate amine derivatives .
  • Acid-Base Extraction : Adjust pH to ~10 post-reaction to precipitate the free base, followed by HCl gas treatment in ether to isolate the dihydrochloride salt .
  • Drying Agents : Anhydrous Na₂SO₄ effectively removes residual moisture after solvent evaporation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 3-methyl group in modulating biological activity?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Replace the methyl group with a deuterated analog to study steric/electronic contributions to reactivity .
  • Computational Modeling : Perform DFT calculations to analyze electron density distribution around the pyridine ring and amine group .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with ethyl, trifluoromethyl, or morpholinyl substituents and compare bioactivity profiles .

Q. What analytical methods validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C3, pyridine ring protons) .
  • X-ray Crystallography : Resolve crystal structures to verify dihydrochloride salt formation and hydrogen-bonding networks .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₂·2HCl) .

Q. How can contradictory reports on the compound’s antimicrobial activity be resolved?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC testing against Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) strains to ensure reproducibility .
  • Solubility Optimization : Prepare stock solutions in DMSO/PBS mixtures to avoid aggregation artifacts in bioassays .
  • Comparative Studies : Benchmark activity against structurally related compounds (e.g., thiazole or morpholine derivatives) to identify substituent-specific effects .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Adjustment : Formulate buffered solutions (pH 4–6) to prevent amine degradation .
  • Prodrug Design : Synthesize acetylated or carbamate-protected analogs to improve metabolic stability .
  • Lyophilization : Freeze-dry the dihydrochloride salt to extend shelf life and reduce hygroscopicity .

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